molecular formula C8H6BrF3O B1374434 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene CAS No. 944805-63-4

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene

Cat. No. B1374434
M. Wt: 255.03 g/mol
InChI Key: SNOPVNVACJOOAY-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene is a chemical compound used as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives as coactivator-associated arginine methyltransferase (CARM1) inhibitors .


Synthesis Analysis

The synthesis of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene involves its use as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene is CHBrFO. It has an average mass of 255.032 Da and a monoisotopic mass of 253.955399 Da .


Chemical Reactions Analysis

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene is used as a reactant in the synthetic preparation of amino (aryloxy)propanol derivatives .


Physical And Chemical Properties Analysis

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene has a molecular weight of 255.03 . It is a liquid at room temperature .

Scientific Research Applications

Relay Propagation of Crowding

Research indicates that 4-bromo-2-methoxy-1-(trifluoromethyl)benzene is involved in the phenomenon of relay propagation of crowding. This involves the steric pressure from the trifluoromethyl group acting both as an emitter and transmitter. Such crowding impacts how certain chemical reactions occur, particularly in the presence of bases and other substituents (Schlosser et al., 2006).

Synthetic Applications

The compound is utilized in the synthesis of various organic molecules. For instance, 1-ethoxy-3-trifluoromethyl-1,3-butadiene, a derivative of this compound, has been prepared for reactions like Diels-Alder components, leading to functionalized (trifluoromethyl)benzenes and -pyridines (Volle & Schlosser, 2002).

Electrochemical Bromination

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene can be involved in electrochemical bromination processes. This has implications in synthetic chemistry, particularly in the selective bromination of aromatic compounds (Kulangiappar, Anbukulandainathan, & Raju, 2014).

Palladium(II) Complexes in Cross-Coupling Reactions

This compound and its derivatives play a role in the formation of palladium(II) complexes, which are important in cross-coupling reactions such as Suzuki and Sonogashira reactions. These reactions are crucial in the synthesis of complex organic molecules (Deschamps et al., 2007).

Building Blocks for Molecular Electronics

Derivatives of 4-bromo-2-methoxy-1-(trifluoromethyl)benzene are used as building blocks in the synthesis of molecular wires, which are significant in the field of molecular electronics. These molecular wires have applications in electronic devices at the nanoscale (Stuhr-Hansen et al., 2005).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335. Precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

4-bromo-2-methoxy-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOPVNVACJOOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30739492
Record name 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methoxy-1-(trifluoromethyl)benzene

CAS RN

944805-63-4
Record name 4-Bromo-2-methoxy-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL round-bottomed flask was added 4-bromo-2-fluoro-1-(trifluoromethyl)benzene (12 mL, 50 mmol) and DMF (4.0 mL, 50 mmol). The solution was stirred at 0° C. and treated with sodium methoxide (4 g, 75 mmol). The reaction mixture was stirred at room temperature for 30 minutes and 60° C. for 2 hours. The resulting milky suspension was quenched with ice at 0° C. and the separated aqueous layer was extracted with EtOAc (3×50 mL). The combined organic layers were washed with saturated sodium chloride (1×25 mL), dried over Na2SO4, and concentrated to give the crude residue which was purified with flash column chromatography ((5%→20% EtOAc in hexane) to provide 4-bromo-2-methoxy-1-(trifluoromethyl)benzene (5.80 g, 46% yield) as a light yellow oil. m/z (%): 256.1.2 (100%, M++H).
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

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